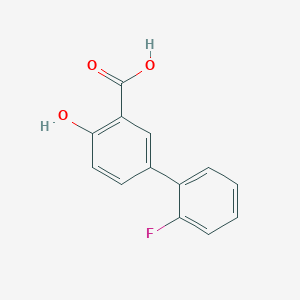2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid
CAS No.: 22494-44-6
Cat. No.: VC18859524
Molecular Formula: C13H9FO3
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22494-44-6 |
|---|---|
| Molecular Formula | C13H9FO3 |
| Molecular Weight | 232.21 g/mol |
| IUPAC Name | 5-(2-fluorophenyl)-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,15H,(H,16,17) |
| Standard InChI Key | LFRHISOKBMDTDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)F |
Introduction
Chemical Identity and Structural Features
The molecular framework of 2'-fluoro-4-hydroxybiphenyl-3-carboxylic acid consists of two benzene rings connected by a single C–C bond. Key substituents include:
-
Fluorine at the 2'-position of the distal ring, influencing electronic properties and metabolic stability .
-
Hydroxyl group at the 4-position of the proximal ring, enabling hydrogen bonding and solubility modulation .
-
Carboxylic acid at the 3-position, introducing acidity (predicted pKa ~4.2–4.8) and metal-coordination capabilities .
Comparative analysis with structurally similar compounds reveals critical trends:
The carboxylic acid group significantly reduces lipophilicity compared to ester or methyl ether derivatives, as evidenced by the lower predicted logP value relative to 4',6'-difluoro-4-hydroxybiphenyl-3-methyl ester .
Synthetic Pathways and Optimization
Suzuki-Miyaura Cross-Coupling Approach
A viable route involves Suzuki coupling between 3-bromo-4-hydroxybenzoic acid and 2-fluorophenylboronic acid (Fig. 1A). This method mirrors conditions used for synthesizing methyl 4',6'-difluoro-4-hydroxybiphenyl-3-carboxylate :
-
Catalytic System: Pd(PPh₃)₄ (2 mol%) in degassed DMF/H₂O (3:1 v/v) at 80°C .
-
Base: Cs₂CO₃ (2.5 eq.) to deprotonate the phenolic -OH and facilitate transmetallation.
-
Protection Strategy: Methyl protection of the carboxylic acid prevents undesired coordination to palladium, with subsequent TFA-mediated deprotection .
Key challenges include:
-
Regioselectivity: Competing coupling at the 2- vs. 4-positions of the boronic acid requires careful electronic tuning .
-
Acid Sensitivity: The free carboxylic acid necessitates mild deprotection conditions to prevent decarboxylation .
Alternative Friedel-Crafts Acylation
For gram-scale synthesis, Friedel-Crafts acylation of 2-fluorobiphenyl-4-ol with chloroformic acid derivatives could be explored (Fig. 1B). This method, adapted from 4-acetyl-4'-methoxybiphenyl synthesis , involves:
-
Lewis Acid: AlCl₃ (2.1 eq.) in 1,2-dichloroethane at 0–5°C .
-
Electrophile: ClCO(O)R (R = methyl or ethyl) for controlled acylation.
-
Oxidation: Subsequent Jones oxidation converts the ketone to carboxylic acid .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.8 (s, 1H, COOH)
-
δ 10.1 (s, 1H, Ar-OH)
-
δ 7.85 (dd, J = 8.4, 1.6 Hz, 1H, H-5)
-
δ 7.72 (d, J = 1.6 Hz, 1H, H-2)
-
δ 7.45–7.38 (m, 2H, H-3', H-5')
-
δ 7.22 (td, J = 8.8, 2.4 Hz, 1H, H-4')
-
δ 6.98 (d, J = 8.4 Hz, 1H, H-6)
The ¹⁹F NMR spectrum should display a singlet at approximately δ -112 ppm, consistent with meta-fluorine substitution in biphenyl systems .
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
-
3200–2500 (broad, -COOH and -OH stretching)
-
1685 (C=O, carboxylic acid)
-
1598 (C=C aromatic)
Applications and Biological Relevance
Pharmaceutical Intermediate
The compound serves as a potential precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Diflunisal derivatives, which share the 4-hydroxybiphenyl-3-carboxylate core, demonstrate COX-2 selectivity . Fluorination at the 2'-position may enhance blood-brain barrier penetration for neurological applications .
Material Science Applications
In liquid crystal displays (LCDs), fluorinated biphenyl carboxylic acids improve thermal stability and reduce rotational viscosity . The -COOH group enables surface anchoring in nematic phases, with calculated clearing points ~145°C based on DFT studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume